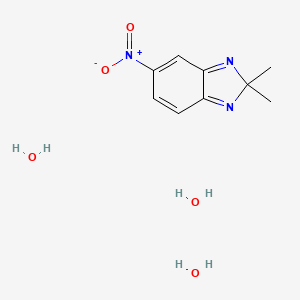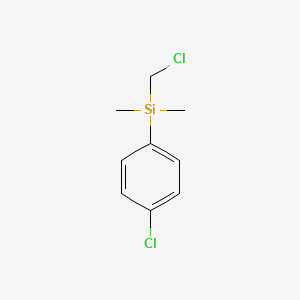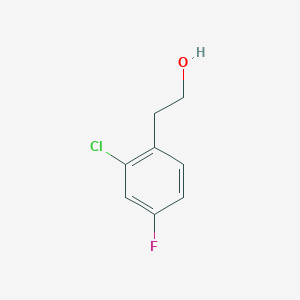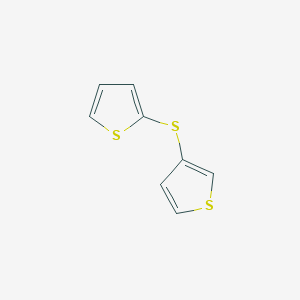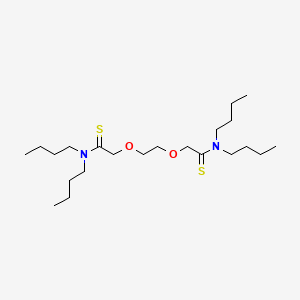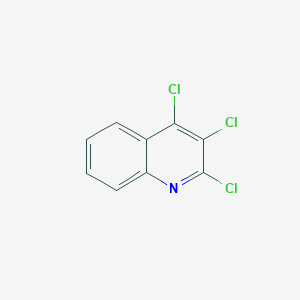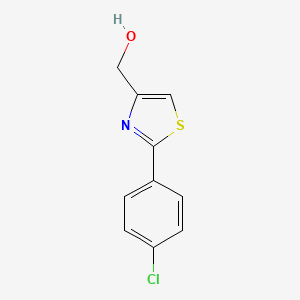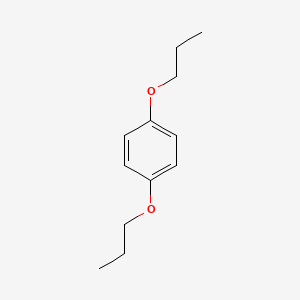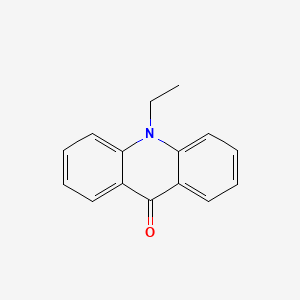
9-Acridanone, 10-ethyl-
Descripción general
Descripción
9-Acridanone, 10-ethyl- is a heterocyclic compound belonging to the acridine family. Acridines are known for their unique structure, which includes a nitrogen atom in the central ring. This compound has a molecular formula of C₁₅H₁₃NO and a molecular weight of 223.27 g/mol .
Métodos De Preparación
The synthesis of 9-Acridanone, 10-ethyl- typically involves a multi-step process. One common method starts with 2-chlorobenzoic acid and the appropriate (aminophenyl)alkanoic acid. The synthesis proceeds through an Ullmann-Jourdan reaction followed by cyclodehydration and amination steps . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
9-Acridanone, 10-ethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield acridone derivatives, while reduction can produce dihydroacridine compounds .
Aplicaciones Científicas De Investigación
9-Acridanone, 10-ethyl- has a wide range of scientific research applications. In chemistry, it is used as a fluorescent probe due to its high fluorescence quantum yield and molar absorption coefficients . In biology and medicine, acridine derivatives, including 9-Acridanone, 10-ethyl-, are studied for their potential anticancer, antimicrobial, and antiviral activities . These compounds can interact with nucleic acids, making them useful in drug design and development .
Mecanismo De Acción
The mechanism of action of 9-Acridanone, 10-ethyl- involves its interaction with nucleic acids, particularly DNA and RNA. The planar structure of acridine allows it to intercalate between base pairs of nucleic acids, disrupting their function. This intercalation can inhibit enzymes such as topoisomerase and telomerase, leading to anticancer effects . Additionally, the compound’s photophysical properties enable its use in studying enzyme kinetics and mechanisms .
Comparación Con Compuestos Similares
9-Acridanone, 10-ethyl- can be compared to other acridine derivatives such as 9-aminoacridine and 9,10-dihydro-9-oxoacridine-2-carboxylic acid . While these compounds share similar structures, 9-Acridanone, 10-ethyl- is unique due to its specific substituents, which can influence its photophysical properties and biological activities. For instance, 9-aminoacridine is known for its antimicrobial properties, while 9,10-dihydro-9-oxoacridine-2-carboxylic acid is used in peptide conjugation studies .
Propiedades
IUPAC Name |
10-ethylacridin-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c1-2-16-13-9-5-3-7-11(13)15(17)12-8-4-6-10-14(12)16/h3-10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLUFPCKIXLAEED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=O)C3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90176561 | |
| Record name | 10-Ethyl-9-hydro-9-oxoacridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90176561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2207-41-2 | |
| Record name | 10-Ethyl-9-hydro-9-oxoacridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002207412 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Ethylacridone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117669 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 10-Ethyl-9-hydro-9-oxoacridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90176561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


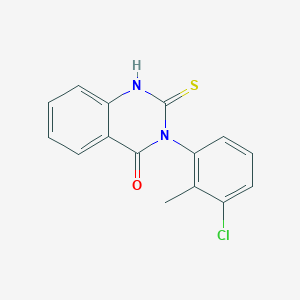
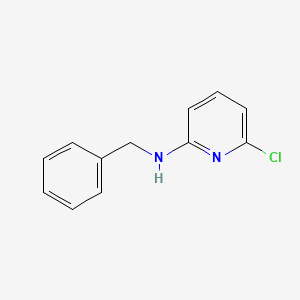
![[1-(4-Bromophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-ylidene]propanedinitrile](/img/structure/B1597252.png)
